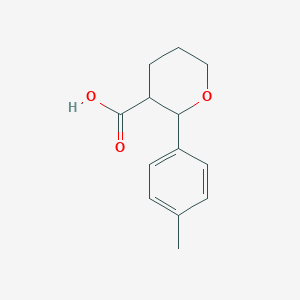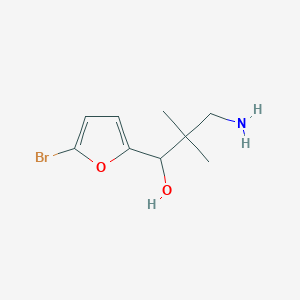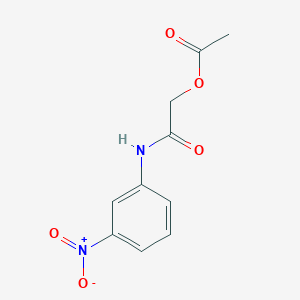![molecular formula C14H18O7 B13153660 (1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol is a complex organic compound characterized by its unique spiro structure. This compound features multiple hydroxyl groups, making it highly reactive and versatile in various chemical reactions. Its structure includes a spiro linkage between an isobenzofuran and a tetrahydropyran ring, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions, followed by the introduction of hydroxyl groups through oxidation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions
(1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkylating agents. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. Its hydroxyl groups and spiro structure may interact with biological molecules, leading to various biochemical effects.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s unique structure may contribute to its activity as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol involves its interaction with molecular targets through its hydroxyl groups and spiro structure. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
相似化合物的比较
Similar Compounds
- (1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
Uniqueness
Compared to similar compounds, (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol stands out due to its spiro structure and multiple hydroxyl groups. These features contribute to its unique reactivity and versatility in various chemical and biological applications. The spiro linkage provides a rigid and stable framework, while the hydroxyl groups offer multiple sites for chemical modification and interaction with other molecules.
属性
分子式 |
C14H18O7 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
(3S,3'R,4'S,5'S,6'R)-5,6'-bis(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
InChI |
InChI=1S/C14H18O7/c15-4-7-1-2-8-6-20-14(9(8)3-7)13(19)12(18)11(17)10(5-16)21-14/h1-3,10-13,15-19H,4-6H2/t10-,11-,12+,13-,14+/m1/s1 |
InChI 键 |
BZZLHHPVJDOINX-RGDJUOJXSA-N |
手性 SMILES |
C1C2=C(C=C(C=C2)CO)[C@@]3(O1)[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1C2=C(C=C(C=C2)CO)C3(O1)C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)


![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)


![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)

